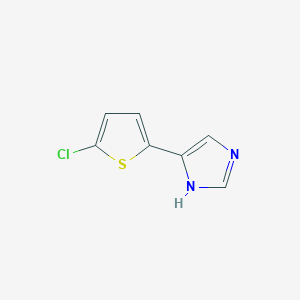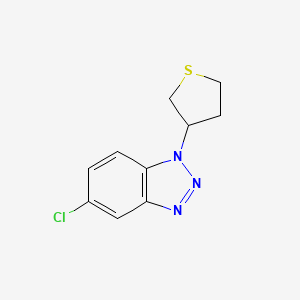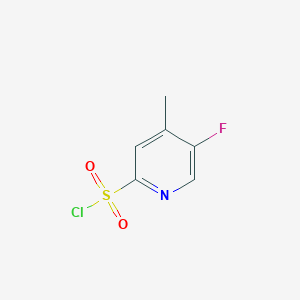
5-Fluoro-4-methylpyridine-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-4-methylpyridine-2-sulfonyl chloride is a chemical compound that belongs to the class of fluorinated pyridines. It is characterized by the presence of a fluorine atom at the 5th position, a methyl group at the 4th position, and a sulfonyl chloride group at the 2nd position of the pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of selective fluorination reactions, where fluorine is introduced into the pyridine ring using fluorinating agents such as Selectfluor® . The methyl group can be introduced through Friedel-Crafts alkylation, and the sulfonyl chloride group can be added using sulfonyl chloride reagents under appropriate reaction conditions .
Industrial Production Methods
Industrial production of 5-Fluoro-4-methylpyridine-2-sulfonyl chloride may involve optimized and scalable synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-4-methylpyridine-2-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing and reducing agents for redox reactions, and palladium catalysts for coupling reactions. Typical reaction conditions involve controlled temperatures, solvents, and reaction times to achieve optimal yields .
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, oxidized or reduced sulfur compounds, and coupled products with various functional groups .
Wissenschaftliche Forschungsanwendungen
5-Fluoro-4-methylpyridine-2-sulfonyl chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of drug candidates.
Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and polymers
Wirkmechanismus
The mechanism of action of 5-Fluoro-4-methylpyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide derivatives. The fluorine atom and methyl group on the pyridine ring influence the compound’s electronic properties, affecting its reactivity and interactions with molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5-Fluoro-4-methylpyridine-2-sulfonyl chloride include other fluorinated pyridines such as:
- 2-Fluoro-5-methylpyridine
- 4-Fluoro-2-methylpyridine
- 5-Fluoro-6-methylpyridine-2-sulfonyl chloride
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the sulfonyl chloride group makes it a versatile reagent for various chemical transformations, while the fluorine atom enhances its stability and reactivity compared to non-fluorinated analogues .
Eigenschaften
Molekularformel |
C6H5ClFNO2S |
|---|---|
Molekulargewicht |
209.63 g/mol |
IUPAC-Name |
5-fluoro-4-methylpyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H5ClFNO2S/c1-4-2-6(12(7,10)11)9-3-5(4)8/h2-3H,1H3 |
InChI-Schlüssel |
GWMULZXBCMCPCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1F)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[3.1.1]hept-2-ene-2-acetaldehyde, 6,6-dimethyl-](/img/structure/B13561078.png)
![1-(1,1-Dioxidothietan-3-yl)-6-fluoro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B13561080.png)
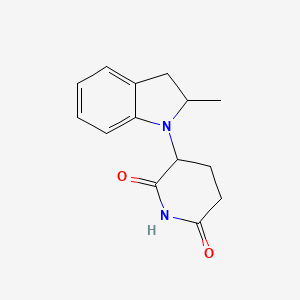

![{4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanaminehydrochloride](/img/structure/B13561122.png)
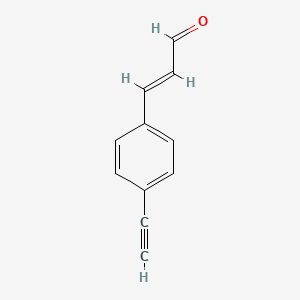
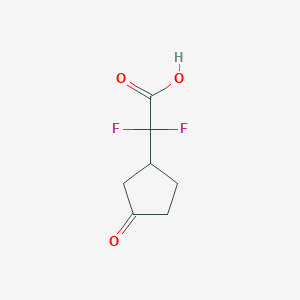

![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B13561152.png)
![N-tert-butyl-2-[4-(2-chloroacetyl)piperazin-1-yl]acetamide](/img/structure/B13561158.png)
